2-(Benzyloxy)-6-(chloromethyl)pyridine
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Overview
Description
2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCP is a heterocyclic compound that consists of a pyridine ring with a benzyl ether and a chloromethyl substituent. This compound has been found to possess a wide range of biological activities, making it a promising candidate for various research studies.
Mechanism Of Action
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine is still not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of cell growth and proliferation. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the activity of the fungal enzyme chitin synthase, which is responsible for the synthesis of chitin, a key component of the fungal cell wall.
Biochemical And Physiological Effects
2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research studies. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the growth of various fungi and bacteria, making it a potential antifungal and antibacterial agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Benzyloxy)-6-(chloromethyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(Benzyloxy)-6-(chloromethyl)pyridine is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the toxicity of 2-(Benzyloxy)-6-(chloromethyl)pyridine at high concentrations can also be a limitation for some experiments.
Future Directions
There are several future directions for research on 2-(Benzyloxy)-6-(chloromethyl)pyridine, including the development of new drugs based on its biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine and its potential applications in other areas of research.
Scientific Research Applications
2-(Benzyloxy)-6-(chloromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of medicinal chemistry, where 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to possess a wide range of biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
123926-27-2 |
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Product Name |
2-(Benzyloxy)-6-(chloromethyl)pyridine |
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(chloromethyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
BTLWFHKLUNCRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
synonyms |
2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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